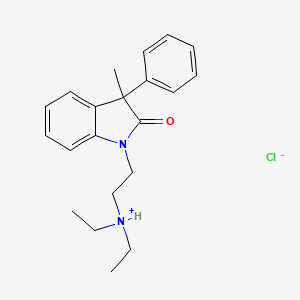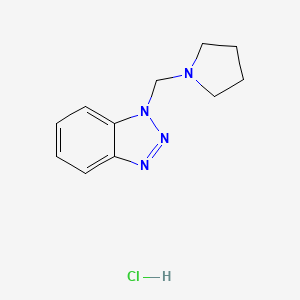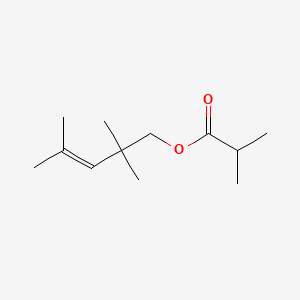
Triarsenic phosphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triarsenic phosphide is an inorganic compound with the chemical formula As₃P It is a binary compound composed of arsenic and phosphorus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triarsenic phosphide can be synthesized through the direct combination of elemental arsenic and phosphorus. The reaction typically occurs in a sealed silica ampoule to prevent the escape of volatile components. The mixture is heated to high temperatures, around 1000°C, to facilitate the reaction. The resulting product is then purified to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the careful handling of arsenic and phosphorus due to their toxic nature. The reaction is conducted in controlled environments to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Triarsenic phosphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the reagents and conditions used.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reduction reactions involve the use of reducing agents like hydrogen gas or metal hydrides. These reactions are usually carried out under controlled conditions to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce arsenic oxides and phosphorus oxides, while reduction can yield elemental arsenic and phosphorus.
Wissenschaftliche Forschungsanwendungen
Triarsenic phosphide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other arsenic and phosphorus compounds. Its unique properties make it valuable in various chemical reactions and processes.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the study of arsenic’s effects on living organisms.
Medicine: this compound is being investigated for its potential therapeutic applications, including its use in cancer treatment. Arsenic compounds have shown promise in treating certain types of cancer, and this compound is being studied for similar purposes.
Industry: It is used in the production of semiconductors and other electronic materials. Its unique electrical properties make it valuable in the development of advanced electronic devices.
Wirkmechanismus
The mechanism of action of triarsenic phosphide involves its interaction with molecular targets and pathways in biological systems. It can induce apoptosis (programmed cell death) in cancer cells by disrupting cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and enzymes critical for cell survival and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arsenic monophosphide (AsP): Similar to triarsenic phosphide, arsenic monophosphide is a binary compound of arsenic and phosphorus. It has different stoichiometry and properties.
Gallium arsenide (GaAs): A compound of gallium and arsenic, widely used in the semiconductor industry. It has different electronic properties compared to this compound.
Indium phosphide (InP): A compound of indium and phosphorus, also used in semiconductors. It has unique properties that differentiate it from this compound.
Uniqueness of this compound
This compound is unique due to its specific composition and properties
Eigenschaften
CAS-Nummer |
12512-11-7 |
|---|---|
Molekularformel |
As3P |
Molekulargewicht |
255.7385 g/mol |
IUPAC-Name |
1-phospha-2,3,4-triarsatricyclo[1.1.0.02,4]butane |
InChI |
InChI=1S/As3P/c1-2-3(1)4(1)2 |
InChI-Schlüssel |
SKSVDWQDWLVMRA-UHFFFAOYSA-N |
Kanonische SMILES |
P12[As]3[As]1[As]23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



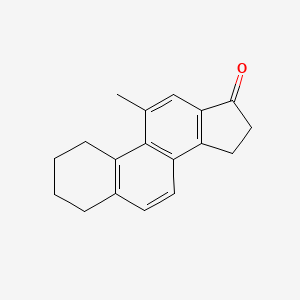
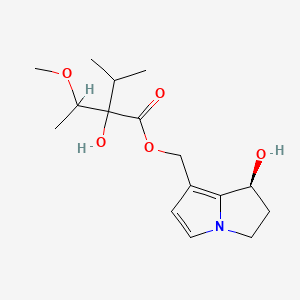
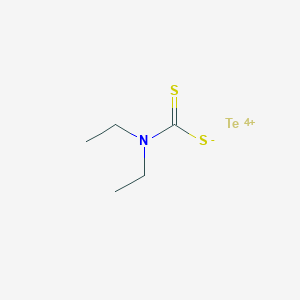
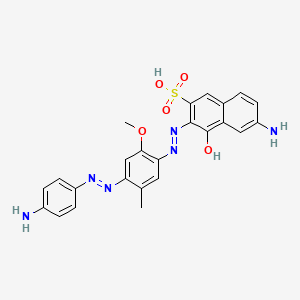


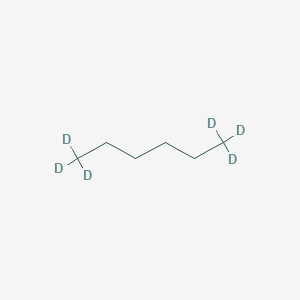
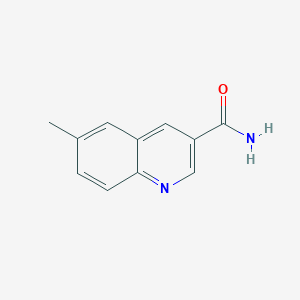
![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi](/img/structure/B13742912.png)
![3-benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;trihydrate;trihydrochloride](/img/structure/B13742919.png)
